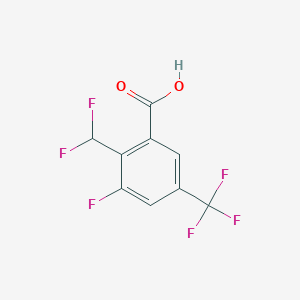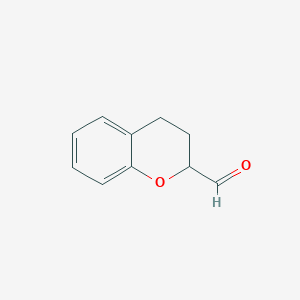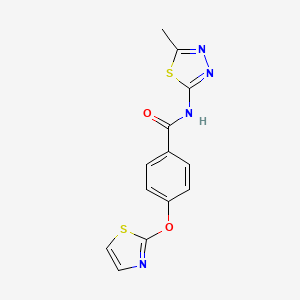
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB and has been extensively studied for its unique properties and potential benefits.
作用机制
The mechanism of action of MTB is not fully understood, but studies have shown that it acts on various cellular pathways involved in cancer progression. MTB has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce cell death through the activation of caspases.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anticancer properties, MTB has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTB has the ability to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MTB in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a safer alternative for in vitro and in vivo studies. However, one of the limitations of using MTB is its low solubility in water, which can make it difficult to prepare solutions for experiments.
未来方向
There are several future directions for the study of MTB. One potential area of research is the development of new formulations of MTB that can improve its solubility and bioavailability. Another area of research is the study of the potential use of MTB in combination with other anticancer agents to improve its efficacy. Finally, the study of the potential use of MTB in other fields such as material science and agriculture is an area of research that warrants further investigation.
合成方法
The synthesis of MTB involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-(2-bromoacetyl)phenyl 2-thiazolyl ether in the presence of a base. This reaction results in the formation of MTB as a white crystalline solid.
科学研究应用
MTB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTB has been studied for its potential use as an anticancer agent. Studies have shown that MTB has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-8-16-17-12(21-8)15-11(18)9-2-4-10(5-3-9)19-13-14-6-7-20-13/h2-7H,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNVIWAGWECAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

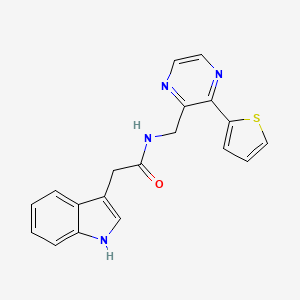
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
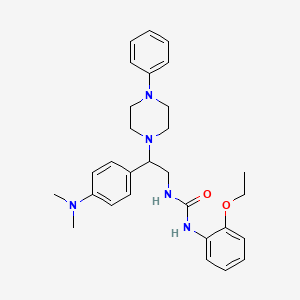
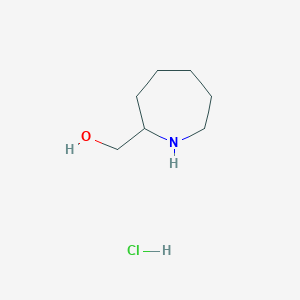
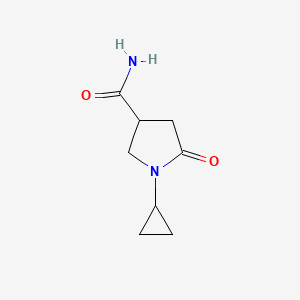
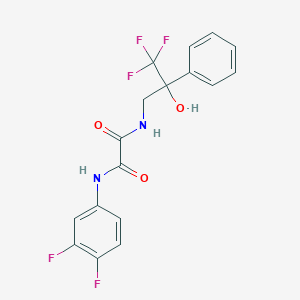
![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)


